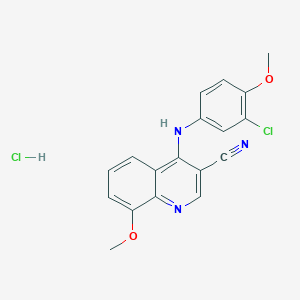
4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of chloro, methoxy, and amino groups contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 8-methoxyquinoline-3-carbonitrile.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-4-methoxyaniline and 8-methoxyquinoline-3-carbonitrile under basic conditions, often using a palladium catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Solvent recovery and recycling are also implemented to reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonitrile group, converting them into amines or amides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions include quinone derivatives from oxidation, amines or amides from reduction, and various substituted quinoline derivatives from nucleophilic substitution.
科学研究应用
Chemistry
In chemistry, 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-cancer properties, making it a candidate for further development as a chemotherapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Mefloquine: Used for the treatment and prevention of malaria, also featuring a quinoline core.
Uniqueness
4-((3-Chloro-4-methoxyphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and amino groups differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
属性
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2.ClH/c1-23-15-7-6-12(8-14(15)19)22-17-11(9-20)10-21-18-13(17)4-3-5-16(18)24-2;/h3-8,10H,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPYPADGXTMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














